molecular formula C23H24ClN3O2 B2947652 N'-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941871-71-2

N'-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2947652
CAS No.: 941871-71-2
M. Wt: 409.91
InChI Key: CLXWFCKTOPBOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a dimethylamino group, and a naphthalene moiety, making it a unique molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenylmethylamine, followed by the introduction of the dimethylamino group through a substitution reaction. The final step involves the coupling of the naphthalene moiety under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
  • N’-[(4-fluorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide

Uniqueness

N’-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-27(2)21(20-9-5-7-17-6-3-4-8-19(17)20)15-26-23(29)22(28)25-14-16-10-12-18(24)13-11-16/h3-13,21H,14-15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXWFCKTOPBOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.